3-Methyl-1-phenyl-1H-pyrazole-4,5-dione
Overview
Description
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is a versatile scaffold in organic synthesis and medicinal chemistry . It has been used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are known to be involved in a wide variety of biological activities
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines
Action Environment
It is known that the compound’s structure can translate into changes in properties, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4) inhibitors, which are crucial in the regulation of glucose metabolism . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced glucose metabolism and reduced oxidative stress . At higher doses, it can induce toxic effects, including liver damage and impaired kidney function. These adverse effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its biotransformation and elimination . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. These interactions highlight its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can affect mitochondrial function and energy metabolism, while its localization in the nucleus can influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazole-4,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: This compound is structurally similar but lacks the dione functionality.
1-Phenyl-3-methyl-5-pyrazolone: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: 3-Methyl-1-phenyl-1H-pyrazole-4,5-dione is unique due to the presence of the dione functionality, which imparts distinct chemical and biological properties. This functionality allows for specific interactions with biological targets and contributes to the compound’s versatility in various applications.
Properties
IUPAC Name |
5-methyl-2-phenylpyrazole-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHUUJNRNMODNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435610 | |
Record name | ST50165930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881-05-0 | |
Record name | ST50165930 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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